molecular formula C10H13Cl B057190 Neophyl chloride CAS No. 515-40-2

Neophyl chloride

Cat. No.: B057190
CAS No.: 515-40-2
M. Wt: 168.66 g/mol
InChI Key: DNXXUUPUQXSUFH-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Neophyl chloride can be synthesized through several methods:

Chemical Reactions Analysis

Neophyl chloride undergoes several types of reactions:

Comparison with Similar Compounds

Neophyl chloride can be compared to other similar compounds such as:

This compound’s unique resistance to common substitution and elimination reactions, along with its ability to form useful organolithium reagents, makes it a valuable compound in various fields of chemistry and industry.

Properties

IUPAC Name

(1-chloro-2-methylpropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXXUUPUQXSUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027167
Record name Neophyl chloride
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Molecular Weight

168.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

515-40-2
Record name Neophyl chloride
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Record name Neophyl chloride
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Record name Neophyl chloride
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Record name Neophyl chloride
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Record name Benzene, (2-chloro-1,1-dimethylethyl)-
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Record name Neophyl chloride
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Record name (2-chloro-1,1-dimethylethyl)benzene
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Record name NEOPHYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction pathway observed when 1-chloro-2-methyl-2-phenylpropane (neophyl chloride) undergoes molecular elimination in a gaseous phase?

A1: Research indicates that the predominant pathway for the molecular elimination of this compound in the gas phase involves a Wagner-Meerwein phenyl migration. [] This rearrangement process, occurring at temperatures between 420-475 °C, suggests an intimate ion-pair type of mechanism. [] You can find more details on this study here: .

Q2: How does the phenyl substituent in this compound and its derivative, 1-chloro-2,2-dimethyl-3-phenylpropane, influence their reactivity in electron transfer reactions?

A2: Theoretical studies utilizing B3LYP and MP2 calculations suggest that the phenyl substituent in both this compound and 1-chloro-2,2-dimethyl-3-phenylpropane plays a crucial role in their reactivity during electron transfer processes. [] The differing positions of the phenyl group in these compounds influence the C-Cl bond strength and the stability of the radical formed after bond cleavage, ultimately affecting their reactivity. [] This research provides valuable insights into the impact of structural modifications on reactivity: .

Q3: Can this compound undergo reductive dehalogenation, and if so, what reagent can facilitate this reaction?

A3: Yes, this compound can undergo homolytic reductive dehalogenation. [] Researchers have successfully achieved this transformation using lithium aluminum hydride (LiAlH4) in the presence of di-t-butyl peroxide and light. [] This method offers a way to remove the halogen atom from this compound, leading to the formation of the corresponding hydrocarbon. You can explore the details of this study here: .

Q4: What happens when this compound reacts with lithium in tetrahydrofuran at low temperatures?

A4: When researchers reacted this compound with lithium in tetrahydrofuran at a low temperature of -65°C, they observed the formation of 2-methyl-2-phenylpropyl-lithium. [] Interestingly, the reaction also yielded a noticeable amount of 1,1-dimethyl-2-phenylethyl-lithium, indicating a rearrangement process during the reaction. [] This finding highlights the complexity of reactions involving this compound and the potential for unexpected product formation. For more information, please refer to: .

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